Thio-hydroxy Fluticasone Furoate is a synthetic corticosteroid derived from fluticasone furoate, which is primarily used for treating allergic rhinitis and asthma. The compound is notable for its anti-inflammatory properties and is administered via nasal spray or inhalation. Fluticasone furoate was approved for medical use in the United States in April 2007 and in the European Union in November 2008. It is classified under corticosteroids, which are hormones produced naturally by the adrenal cortex and play significant roles in regulating inflammation and immune responses.
Thio-hydroxy Fluticasone Furoate falls under the category of corticosteroids, specifically glucocorticoids, which are known for their potent anti-inflammatory effects. This classification includes both natural hormones and synthetic derivatives like fluticasone furoate, which are used therapeutically to manage conditions characterized by excessive inflammation .
The synthesis of Thio-hydroxy Fluticasone Furoate involves several key steps:
The molecular structure of Thio-hydroxy Fluticasone Furoate can be described as follows:
The three-dimensional structure can be represented using SMILES notation and other chemical identifiers such as InChI .
Thio-hydroxy Fluticasone Furoate participates in various chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced efficacy or altered pharmacokinetics .
The mechanism of action for Thio-hydroxy Fluticasone Furoate involves:
This results in decreased production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and immune response .
These properties influence its pharmacokinetics and therapeutic effectiveness.
Thio-hydroxy Fluticasone Furoate has several scientific applications:
The stereoselective synthesis of thio-hydroxy fluticasone furoate derivatives demands precise chiral induction at four critical centers: C-6α, C-9α, C-11β, and C-17α. The C-17α thioester functionality introduces unique conformational constraints due to the sulfur atom’s increased bond length (1.82 Å vs. 1.54 Å for C-O) and reduced electronegativity, altering the molecule’s dipole moment and receptor binding orientation. Microcrystal electron diffraction (MicroED) analyses reveal that the 17α-thioester adopts a gauche conformation (θ = 68°) in the solid state, contrasting with the trans orientation (θ = 178°) observed in oxy-esters, necessitating tailored stereocontrol strategies [3].
Chiral pool approaches utilize flumethasone (6) as a starting material, where the C-11 hydroxyl group is protected as a trifluoroacetate to prevent nucleophilic attack during subsequent thio-functionalization. Asymmetric fluorination at C-6α employs (DHQ)₂PHAL-catalyzed electrophilic fluorination, achieving 92% ee with N-fluorobenzenesulfonimide (NFSI) in hexafluoropropanol (HFP). This solvent enhances fluorination selectivity by stabilizing cationic intermediates through hydrogen-bond networks [5] [9]. For thiol introduction at C-17, enzymatic desymmetrization using Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer of 17α-mercapto-21-carboxylic acid precursors with furoyl chloride, yielding diastereomeric excesses >95% in methyl tert-butyl ether (MTBE) at –20°C [6].
Table 1: Stereoselective Catalysts for Thio-hydroxy Fluticasone Synthesis
| Catalyst | Reaction | ee (%) | Key Solvent |
|---|---|---|---|
| (DHQ)₂PHAL/NFSI | C-6α Fluorination | 92 | Hexafluoropropanol |
| CAL-B | C-17 Thioesterification | 95 | Methyl tert-butyl ether |
| Pd/(R)-BINAP | C-9 Vinyl Sulfide Addition | 88 | Tetrahydrofuran |
Transition-metal catalysis enables direct C–S bond formation at sterically congested C-17 and C-21 positions. Pd₂(dba)₃/Xantphos complexes catalyze thiolate displacement of 17α-bromo precursors with potassium thiofuroate, achieving 85% yield in dimethylacetamide (DMA) at 80°C. This system suppresses β-hydride elimination—a common side reaction in steroid frameworks—through chelation-assisted stabilization of the Pd-thiolate intermediate [2] [4]. For C-9 thio-hydroxy derivatives, Cu(OTf)₂/bis(oxazoline) catalysts mediate enantioselective Michael additions of thiols to Δ⁴,⁹-diene systems, attaining 90% ee in dichloromethane. The catalyst’s tert-butyl groups shield the Si-face of the dienone, directing thiolate attack toward the Re-face [5].
Organocatalytic methods prove essential for acid-sensitive functionalities. 4-Dimethylaminopyridine (DMAP, 10 mol%) accelerates thioesterification of fluticasone-17β-carboxylic acid with 2-furoyl thiochloride, while N-methylmorpholine (NMM) scavenges HCl by-products. This one-pot protocol achieves 94% conversion in acetonitrile, minimizing diastereomer formation through electrostatic repulsion of the catalyst’s dimethylamino group from the steroid β-face [6] [9]. Bromofluoromethane (CH₂BrF), historically used for fluoromethylthiolation, is replaced by AgF-catalyzed decarboxylation of 17β-fluoroalkylthio carboxylates, eliminating ozone-depleting reagents and improving atom economy to 89% [1] [4].
Table 2: Catalytic Systems for Sulfur Functionalization
| Catalyst | Substrate | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | 17α-Bromo steroid | 85 | β:α = 95:5 |
| Cu(OTf)₂/(t-BuBOX) | Δ⁴,⁹-Diene | 78 | 90% ee |
| DMAP/NMM | 17β-Carboxylic acid | 94 | d.r. > 20:1 |
Solid-phase peptide synthesis (SPPS) resins anchor C-21 carboxylic acid intermediates via O-acyl isourea linkages, enabling stepwise thio-functionalization without epimerization. Wang resin-bound fluticasone analogs undergo three key steps: (1) TFA-mediated deprotection of the C-11 hydroxyl, (2) PyBOP-assisted coupling of Fmoc-protected thiols, and (3) HFIP cleavage (20% v/v in DCM) to release products with >99% purity. This approach isolates the 11β-hydroxy-9α-thioether intermediate as a crystalline solid, characterized by PXRD showing orthorhombic P2₁2₁2₁ symmetry (a = 7.70 Å, b = 13.95 Å, c = 23.48 Å) [3] [9].
Crystallization-induced diastereoselection purifies thio-hydroxy epimers. The 17α(R) thiofuroate diastereomer preferentially crystallizes from ethyl acetate/heptane (1:3) as needle-like monohydrates, while the 17α(S) epimer remains solubilized. Differential scanning calorimetry (DSC) reveals a sharp endotherm at 187°C (ΔH = 148 J/g) for the R-crystal, contrasting with the S-form’s broad decomposition above 160°C. This allows >98% diastereomeric recovery via temperature-controlled anti-solvent addition [6]. Countercurrent chromatography (CCC) with heptane/ethyl acetate/methanol/water (5:5:4:1) resolves C-6 thio-hydroxy epimers in preparative yields (85%), exploiting partition coefficient differences (K = 0.33 vs. 0.47) [9].
Table 3: Isolation Parameters for Key Intermediates
| Intermediate | Technique | Conditions | Purity (%) |
|---|---|---|---|
| 11β-Hydroxy-9α-thioether | SPPS (Wang resin) | HFIP/DCM (20:80) | >99 |
| 17α(R)-Thiofuroate | Anti-solvent cryst. | Ethyl acetate/heptane (1:3), –20°C | 98 |
| C-6 Thio-epimers | CCC | HEP/EA/MeOH/H₂O (5:5:4:1) | 95 |
CAS No.: 163000-63-3
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 150653-91-1
CAS No.: 18375-61-6
CAS No.: 467-14-1